molecular formula C10H10O B1595089 2-Allylbenzaldehyde CAS No. 62708-42-3

2-Allylbenzaldehyde

Cat. No. B1595089
CAS RN: 62708-42-3
M. Wt: 146.19 g/mol
InChI Key: FZTDYEUXQXNEER-UHFFFAOYSA-N
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Patent
US07427613B2

Procedure details

BuLi (1.55 M in hexane, 14.7 mL, 22.7 mmol) was added to a sol. of 1-bromo-2-(dimethoxymethyl)benzene (5.00 g, 21.6 mmol) in Et2O (50 mL). The mixture was stirred for 30 min at −78 ° C. and MgBr2.Et2O (5.87 g, 22.7 mmol) was added. The mixture was allowed to warm up to 0° C. over 15 min and CuI (420 mg, 2.16 mmol) was added. The mixture was stirred at 0° C. for 5 min and allyl bromide (1.92 mL, 22.7 mmol) was added. The mixture was stirred overnight while warming up to rt. Aq. 1M HCl (1 mL) was added and the mixture was diluted with Et2O, and washed with aq. 1M HCl (1×). The org. Extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. The residue was dissolved in acetone (20 mL) and water (10 mL), and TosOH (cat. amount) was added. The mixture was stirred for 5 h at rt, and the solvents were partially removed under reduced pressure. The residue was diluted with Et2O, and washed with aq. 1M HCl (1×), and aq. sat. NaHCO3 (1×). The org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (Et2O/petroleum ether 1:49→24:1) yielded 2-allylbenzaldehyde (1.06 g, 34%). This compound was transformed into the title compound following typical procedure J with cyclopropylamine.
Name
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.92 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
420 mg
Type
catalyst
Reaction Step Six
Name
Quantity
5.87 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3][CH2:4]C.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH:13]([O:16]C)OC.[Mg+2].[Br-].[Br-].C(Br)C=C.Cl>CCOCC.[Cu]I>[CH2:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH:13]=[O:16])[CH:3]=[CH2:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
14.7 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg+2].[Br-].[Br-]
Step Three
Name
Quantity
1.92 mL
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
420 mg
Type
catalyst
Smiles
[Cu]I
Step Seven
Name
Quantity
5.87 g
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at −78 ° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to 0° C. over 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
while warming up to rt
WASH
Type
WASH
Details
washed with aq. 1M HCl (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetone (20 mL)
ADDITION
Type
ADDITION
Details
water (10 mL), and TosOH (cat. amount) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 h at rt
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the solvents were partially removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with Et2O
WASH
Type
WASH
Details
washed with aq. 1M HCl (1×), and aq. sat. NaHCO3 (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (Et2O/petroleum ether 1:49→24:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)C1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.